REACTION_CXSMILES
|
[C:1]([C:7]1[CH:12]=[CH:11][C:10]([Br:13])=[CH:9][CH:8]=1)(=O)[CH2:2][CH2:3][CH2:4][CH3:5].O.NN.[OH-].[K+]>C(O)COCCO>[CH2:1]([C:7]1[CH:8]=[CH:9][C:10]([Br:13])=[CH:11][CH:12]=1)[CH2:2][CH2:3][CH2:4][CH3:5] |f:1.2,3.4|
|
Name
|
|
Quantity
|
77.1 g
|
Type
|
reactant
|
Smiles
|
C(CCCC)(=O)C1=CC=C(C=C1)Br
|
Name
|
|
Quantity
|
46.4 g
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
590 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C(COCCO)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
130 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
the excess of hydrazine hydrate is distilled off
|
Type
|
TEMPERATURE
|
Details
|
the temperature is raised to 200° C. for 2 h
|
Duration
|
2 h
|
Type
|
ADDITION
|
Details
|
The cooled mixture is poured into 18% HCl
|
Type
|
EXTRACTION
|
Details
|
the product is extracted into ether twice
|
Type
|
WASH
|
Details
|
the combined ethereal extracts are washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
The solvent is removed in vacuo
|
Type
|
DISTILLATION
|
Details
|
the residue is distilled (bp 145°-148° C. at 20 mm Hg)
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCC)C1=CC=C(C=C1)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 58.1 g | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |